molecular formula C22H24N2O6 B1275691 2-[6-[(2-carboxybenzoyl)amino]hexylcarbamoyl]benzoic Acid CAS No. 7177-93-7

2-[6-[(2-carboxybenzoyl)amino]hexylcarbamoyl]benzoic Acid

Cat. No.: B1275691
CAS No.: 7177-93-7
M. Wt: 412.4 g/mol
InChI Key: YZHDSARBKQQNHN-UHFFFAOYSA-N
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Description

2-[6-[(2-carboxybenzoyl)amino]hexylcarbamoyl]benzoic Acid is a complex organic compound with a molecular formula of C22H24N2O6 This compound is characterized by its unique structure, which includes two benzoic acid moieties connected through a hexyl chain with amide linkages

Scientific Research Applications

2-[6-[(2-carboxybenzoyl)amino]hexylcarbamoyl]benzoic Acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-[(2-carboxybenzoyl)amino]hexylcarbamoyl]benzoic Acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the following steps:

    Preparation of 2-carboxybenzoyl chloride: This is achieved by reacting 2-carboxybenzoic acid with thionyl chloride under reflux conditions.

    Formation of the hexylamine intermediate: Hexylamine is reacted with 2-carboxybenzoyl chloride to form the corresponding amide.

    Coupling reaction: The hexylamine intermediate is then coupled with another molecule of 2-carboxybenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-[6-[(2-carboxybenzoyl)amino]hexylcarbamoyl]benzoic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The amide and carboxylic acid groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted amides or esters.

Mechanism of Action

The mechanism of action of 2-[6-[(2-carboxybenzoyl)amino]hexylcarbamoyl]benzoic Acid involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-carboxybenzoyl)amino]benzoic acid
  • 2-[(2-carboxybenzoyl)amino]hexanoic acid
  • 2-[(2-carboxybenzoyl)amino]pentanoic acid

Uniqueness

2-[6-[(2-carboxybenzoyl)amino]hexylcarbamoyl]benzoic Acid is unique due to its specific structure, which provides distinct chemical and biological properties

Properties

IUPAC Name

2-[6-[(2-carboxybenzoyl)amino]hexylcarbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O6/c25-19(15-9-3-5-11-17(15)21(27)28)23-13-7-1-2-8-14-24-20(26)16-10-4-6-12-18(16)22(29)30/h3-6,9-12H,1-2,7-8,13-14H2,(H,23,25)(H,24,26)(H,27,28)(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZHDSARBKQQNHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCCCCCNC(=O)C2=CC=CC=C2C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60397009
Record name Benzoic acid, 2,2'-[1,6-hexanediylbis(iminocarbonyl)]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7177-93-7
Record name Benzoic acid, 2,2'-[1,6-hexanediylbis(iminocarbonyl)]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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